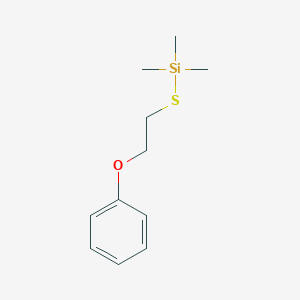
Trimethyl(2-phenoxyethylsulfanyl)silane
Description
Trimethyl(2-phenoxyethylsulfanyl)silane is an organosilicon compound characterized by a silane core substituted with a phenoxyethylsulfanyl group and three methyl groups. Its molecular formula is C11H18OSSi, with an exact mass of 226.08476 g/mol . The structure combines a sulfur-containing (sulfanyl) moiety and a phenoxyethyl chain, enabling unique reactivity in organic synthesis, particularly in catalysis and functional group transformations.
Properties
CAS No. |
16654-62-9 |
|---|---|
Molecular Formula |
C11H18OSSi |
Molecular Weight |
226.41 g/mol |
IUPAC Name |
trimethyl(2-phenoxyethylsulfanyl)silane |
InChI |
InChI=1S/C11H18OSSi/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
HNEIEHLSYFASRF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)SCCOC1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)SCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares Trimethyl(2-phenoxyethylsulfanyl)silane with structurally or functionally related organosilicon compounds, emphasizing substituent effects, reactivity, and applications.
Structural and Functional Analogues
Reactivity and Catalytic Performance
- Carbosilylation Efficiency : Trimethyl(2-phenylallyl)silane exhibits superior regio- and stereoselectivity in carbosilylation reactions compared to simpler allylsilanes (e.g., allyltrimethylsilane). Substituted allylsilanes with methyl or phenyl groups (e.g., Trimethyl(2-methylallyl)silane) achieve yields >80% in ynamide reactions, attributed to steric and electronic effects of substituents .
- Sulfanyl vs. Sulfonyl Groups: The sulfanyl group in this compound contrasts with the sulfonyl ethynyl group in Trimethyl((phenylsulfonyl)ethynyl)silane. The latter’s electron-withdrawing sulfonyl group enhances electrophilicity, enabling radical-mediated transformations .
Substituent Effects on Bioactivity and Toxicity
- Structure-Activity Relationships (SAR) : In fungicidal silanes, substituents like isopropyl (iPr) or trifluoromethyl (CF3) at the ortho position of phenyl groups enhance activity against ascomycetes and basidiomycetes. Trimethyl silane (TMS) substituents rank lower in efficacy (SAR: 2-iPr > 2-CF3 ≥ 2-I > 2-TMS) .
- Toxicity Trends: Substitution reduces toxicity in silanes. Methylsilane (unsubstituted) has a lower screening level (30 µg/m³) than Trimethylsilane (340 µg/m³) and Tetramethylsilane (1,300 µg/m³), suggesting this compound may exhibit moderate toxicity due to partial substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


